Tert-butyl 2-sulfanylacetate

描述

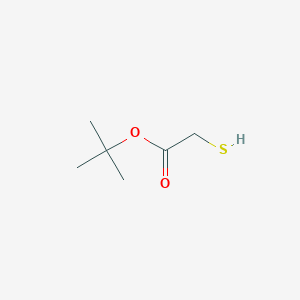

Tert-butyl 2-sulfanylacetate is a chemical compound with the molecular formula C6H12O2S . It is used in various fields of research, including life sciences, organic synthesis, and environmental testing .

Synthesis Analysis

The synthesis of tert-butyl acetate has been studied extensively. One approach involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . Another method involves an SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Molecular Structure Analysis

The molecular structure of Tert-butyl 2-sulfanylacetate consists of 6 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Tert-butyl 2-sulfanylacetate can participate in various chemical reactions. For instance, it can undergo SN2 reactions, which are fundamental in introductory organic chemistry courses . It can also participate in thermal reactions and decomposition characteristics .科学研究应用

Catalytic Applications

- Tert-butyl phenyl sulfoxide has been used as a traceless precatalyst for generating sulfenate anions, facilitating the coupling of benzyl halides to trans-stilbenes, enhancing product isolation and purity (Zhang et al., 2015).

Synthetic Organic Chemistry

- In the synthesis of 3-sulfonylindoles, tert-butyl hydroperoxide (TBHP) has been employed to initiate a radical annulation of alkynes, using sulfinic acids as the sulfonating reagent (Chen et al., 2016).

- A similar approach using tert-butyl hydroperoxide-initiated radical cyclization has led to the synthesis of benzothiophenes and benzoselenophenes (Xu et al., 2017).

Chemiluminescence and Material Science

- Research has explored the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, showcasing their stability and potential in light-emitting applications (Watanabe et al., 2010).

Coordination Chemistry

- Thioethers like tert-butyl sulfane have been used to create dinuclear palladium thiophenolate complexes, exhibiting potential for catalyzing vinyl-addition polymerization (Siedle et al., 2007).

Catalytic Synthesis of Indoles and Anilines

- Tert-butyl sulfinamide has been used as an ammonia equivalent for the palladium-catalyzed amination of aryl bromides and chlorides, facilitating the synthesis of indoles and anilines with sensitive functional groups (Prakash et al., 2011).

Cross-Coupling Arylation

- Palladium-catalyzed arylation of ortho-sulfanyl aryl halides with sodium tetraarylborates, overcoming the poisoning behavior of aryl sulfides in such cross-coupling reactions, has been demonstrated using tert-butyl-based catalysts (Vasu et al., 2017).

Gas Sensing Technology

- A cataluminescence gas sensor based on nanosized V2O5 for detecting tert-butyl mercaptan, a toxic volatile sulfur compound, has been proposed. This sensor utilizes cataluminescence emission during the catalytic oxidation of tert-butyl mercaptan (Zhang et al., 2010).

Antifungal Activity of Copper Complexes

- Copper (II) complexes with sterically hindered o-diphenol derivatives, including sulfur-containing tert-butyl derivatives, have been synthesized and characterized for their antifungal activities against various pathogens (Loginova et al., 2006).

安全和危害

Tert-butyl 2-sulfanylacetate is considered a hazardous substance. It is recommended to avoid breathing its mist or vapors, and it should not be allowed out of the workplace. It is also advised to avoid release to the environment . It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects .

属性

IUPAC Name |

tert-butyl 2-sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-6(2,3)8-5(7)4-9/h9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIMCNGUIIEJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347658 | |

| Record name | 2-Methyl-2-propanyl sulfanylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-sulfanylacetate | |

CAS RN |

20291-99-0 | |

| Record name | 2-Methyl-2-propanyl sulfanylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-sulfanylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide](/img/structure/B2592420.png)

![N-(4-butylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2592426.png)

![1-benzyl-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![4-((3-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2592434.png)

![N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide](/img/structure/B2592436.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2592438.png)

![N'-(3-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2592440.png)

![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2592441.png)